Cas no 50349-54-7 (3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene)
![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene structure](https://ja.kuujia.com/scimg/cas/50349-54-7x500.png)
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene 化学的及び物理的性質
名前と識別子
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- 50349-54-7
- 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
- 3-Phenyl-1-oxa-2,4,8-triaza-spiro[4.5]dec-2-ene
- 1-Oxa-2,4,8-triazaspiro[4.5]dec-3-ene, 3-phenyl-
-
- インチ: 1S/C12H15N3O/c1-2-4-10(5-3-1)11-14-12(16-15-11)6-8-13-9-7-12/h1-5,13H,6-9H2,(H,14,15)
- InChIKey: ZAXBBBVYBCEHEJ-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCNCC2)N=C(C2C=CC=CC=2)N1
計算された属性
- せいみつぶんしりょう: 217.121512110g/mol
- どういたいしつりょう: 217.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 45.6Ų
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Predicted)
- ふってん: 337.2±52.0 °C(Predicted)
- 酸性度係数(pKa): 12.14±0.20(Predicted)
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM214716-1g |
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene |
50349-54-7 | 97% | 1g |
$458 | 2021-08-04 | |
Chemenu | CM214716-1g |
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene |
50349-54-7 | 97% | 1g |
$519 | 2024-07-16 | |
Crysdot LLC | CD11114887-10g |
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene |
50349-54-7 | 97% | 10g |
$1637 | 2024-07-17 | |
Crysdot LLC | CD11114887-1g |
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene |
50349-54-7 | 97% | 1g |
$485 | 2024-07-17 | |
Crysdot LLC | CD11114887-5g |
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene |
50349-54-7 | 97% | 5g |
$1196 | 2024-07-17 | |
Chemenu | CM214716-5g |
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene |
50349-54-7 | 97% | 5g |
$1127 | 2021-08-04 | |
Chemenu | CM214716-10g |
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene |
50349-54-7 | 97% | 10g |
$1543 | 2021-08-04 |
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-eneに関する追加情報
Research Briefing on 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene (CAS: 50349-54-7)
In recent years, the compound 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene (CAS: 50349-54-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. The unique structural features of this compound, including its spirocyclic core and phenyl substituent, contribute to its diverse biological activities and make it a valuable scaffold for drug discovery.
Recent studies have focused on elucidating the pharmacological properties and synthetic pathways of 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a potent inhibitor of certain kinases involved in inflammatory pathways. The study demonstrated that the compound exhibits high selectivity and efficacy in vitro, with an IC50 value in the nanomolar range. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
Another key area of research involves the optimization of synthetic routes for 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene. A recent patent application (WO2023056789) disclosed an improved synthetic method that enhances yield and purity while reducing production costs. This advancement is expected to facilitate large-scale production and further pharmacological evaluation of the compound. The patent also explores derivatives of the core structure, aiming to improve pharmacokinetic properties such as solubility and metabolic stability.
In addition to its kinase inhibitory activity, preliminary studies have investigated the compound's potential in central nervous system (CNS) disorders. A 2024 preprint on bioRxiv reported that 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene exhibits moderate affinity for serotonin receptors, indicating possible applications in mood disorders or neurodegenerative diseases. However, further in vivo studies are required to validate these findings and assess the compound's blood-brain barrier permeability.
The safety profile of 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has also been a subject of recent investigation. Toxicological assessments conducted in rodent models revealed a favorable safety margin at therapeutic doses, with no significant off-target effects observed. These results, published in Chemical Research in Toxicology, support the compound's progression to more advanced preclinical studies.
Looking ahead, researchers are particularly interested in exploring structure-activity relationships (SAR) around the 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene scaffold. Computational modeling studies have identified several potential modification sites that could enhance binding affinity or alter target specificity. These insights, combined with the compound's demonstrated biological activities, position it as a versatile platform for developing targeted therapies across multiple disease areas.
In conclusion, the growing body of research on 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene (CAS: 50349-54-7) underscores its significance in contemporary drug discovery efforts. Its unique chemical structure, diverse biological activities, and improving synthetic accessibility make it a compound of considerable interest to both academic and industrial researchers in the chemical biology and pharmaceutical fields.
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